molecular formula C9H13N3O B12822934 3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile

3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile

Cat. No.: B12822934
M. Wt: 179.22 g/mol
InChI Key: MQRSFVOSCSGUMP-UHFFFAOYSA-N
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Description

3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile is an organic compound that features an imidazole ring, a propoxy group, and a nitrile group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile typically involves the reaction of 1H-imidazole-4-carbaldehyde with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with 3-chloropropanol under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The propoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The nitrile group can form hydrogen bonds with active site residues, enhancing binding affinity. The propoxy group provides additional hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-1-yl)propanenitrile: Similar structure but lacks the propoxy group.

    3-(2-Undecyl-1H-imidazol-1-yl)propanenitrile: Contains a longer alkyl chain, affecting its hydrophobic properties.

Uniqueness

3-(3-(1H-Imidazol-4-yl)propoxy)propanenitrile is unique due to the presence of both the propoxy and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-[3-(1H-imidazol-5-yl)propoxy]propanenitrile

InChI

InChI=1S/C9H13N3O/c10-4-2-6-13-5-1-3-9-7-11-8-12-9/h7-8H,1-3,5-6H2,(H,11,12)

InChI Key

MQRSFVOSCSGUMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCCOCCC#N

Origin of Product

United States

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